molecular formula C24H22N2O5S B13766491 2-Anthracenesulfonic acid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo- CAS No. 58965-11-0

2-Anthracenesulfonic acid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-

Cat. No.: B13766491
CAS No.: 58965-11-0
M. Wt: 450.5 g/mol
InChI Key: RVKLSGHATZZOCO-UHFFFAOYSA-N
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Description

2-Anthracenesulfonic acid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon, and the presence of sulfonic acid, amino, and butylphenyl groups. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo- typically involves multiple steps, starting from anthracene. The process includes sulfonation, nitration, reduction, and subsequent substitution reactions. The sulfonation of anthracene is achieved using concentrated sulfuric acid, followed by nitration with nitric acid to introduce the nitro group. The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid. Finally, the amino group undergoes substitution with 4-butylphenylamine under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Anthracenesulfonic acid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various amines, alcohols, and halides under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinones, hydroxylated derivatives, and substituted anthracenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Anthracenesulfonic acid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes, pigments, and other complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure and ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-Anthracenesulfonic acid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo- involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, its functional groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Anthracenesulfonic acid, 1-amino-4-[(4-methylphenyl)amino]-9,10-dihydro-9,10-dioxo-
  • 2-Anthracenesulfonic acid, 1-amino-4-[(4-tert-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-
  • 2-Anthracenesulfonic acid, 1-amino-4-[(4-ethylphenyl)amino]-9,10-dihydro-9,10-dioxo-

Uniqueness

The uniqueness of 2-Anthracenesulfonic acid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo- lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The butylphenyl group, in particular, influences the compound’s solubility, stability, and interaction with biological targets, differentiating it from other similar compounds.

Properties

CAS No.

58965-11-0

Molecular Formula

C24H22N2O5S

Molecular Weight

450.5 g/mol

IUPAC Name

1-amino-4-(4-butylanilino)-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C24H22N2O5S/c1-2-3-6-14-9-11-15(12-10-14)26-18-13-19(32(29,30)31)22(25)21-20(18)23(27)16-7-4-5-8-17(16)24(21)28/h4-5,7-13,26H,2-3,6,25H2,1H3,(H,29,30,31)

InChI Key

RVKLSGHATZZOCO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O

Origin of Product

United States

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